molecular formula C16H35NO2 B095509 Caprylamine caprylate CAS No. 17463-34-2

Caprylamine caprylate

Cat. No.: B095509
CAS No.: 17463-34-2
M. Wt: 273.45 g/mol
InChI Key: LQNPIBHEOATAEO-UHFFFAOYSA-N
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Description

Caprylate, the anion derived from caprylic acid (octanoic acid), forms various salts and esters with diverse industrial, pharmaceutical, and cosmetic applications. These derivatives exhibit unique physicochemical properties tailored to their roles, ranging from antimicrobial agents to flavor enhancers and emollients .

Properties

CAS No.

17463-34-2

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

octan-1-amine;octanoic acid

InChI

InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10)

InChI Key

LQNPIBHEOATAEO-UHFFFAOYSA-N

SMILES

CCCCCCCCN.CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCN.CCCCCCCC(=O)O

Other CAS No.

17463-34-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

The synthesis of octanoic acid, compd. with 1-octanamine (1:1), involves the reaction between octanoic acid and 1-octanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired 1:1 compound. Industrial production methods often involve the use of high-purity reactants and specific reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Caprylamine caprylate, can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Caprylamine caprylate, has several scientific research applications:

Mechanism of Action

The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1), involves its interaction with molecular targets and pathways. The compound’s surfactant properties enable it to interact with lipid membranes and proteins, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Caprylate

  • Chemical Formula : C₈H₁₅NaO₂
  • Applications :
    • Acts as a stabilizer and virucidal agent in albumin solutions, disrupting lipid bilayers of enveloped viruses .
    • A natural preservative in food and cosmetics, extending shelf life via antimicrobial activity .
  • Key Properties : High water solubility, effective at low pH.

Zinc Caprylate

  • Chemical Formula : C₁₆H₃₀O₄Zn
  • Applications :
    • Industrial applications due to thermal stability (melting point: 136°C) .
  • Key Properties : High purity grades (99–99.999%), molecular weight 351.79 .

Calcium and Magnesium Caprylates

  • Chemical Formulas :
    • Calcium caprylate: C₁₆H₃₀O₄Ca·H₂O .
    • Magnesium caprylate: C₁₆H₃₀O₄Mg .
  • Applications : Nutritional supplements for calcium and magnesium delivery .

Phenoxyethyl Caprylate

  • Chemical Formula : C₁₆H₂₄O₃
  • Applications: Cosmetic emollient with non-greasy texture; enhances sunscreen spreadability and dissolves UV filters .
  • Key Properties : Low viscosity, water-like density (0.856–0.862 g/cm³), and 54% plant-based origin .

Ethyl Caprylate

  • Chemical Formula : C₁₀H₂₀O₂
  • Applications: Flavor compound in fermented foods (e.g., cheese), contributing fruity and floral notes .
  • Key Properties: Volatile, with concentrations increasing during fermentation (e.g., 1-octanol and ethyl caprylate in W. confusa B14 cheese) .

Coco Caprylate/Caprate

  • Chemical Composition : Ester of coconut-derived fatty alcohols, caprylic, and capric acids .
  • Applications : Lightweight emollient in cosmetics with saponification value 190–220 mgKOH/g .

α-Amyrin Caprylate

Data Table: Comparative Analysis of Caprylate Derivatives

Compound Chemical Formula Molecular Weight Key Applications Notable Properties
Sodium Caprylate C₈H₁₅NaO₂ 166.19 Viral inactivation, preservative Water-soluble, pH-sensitive
Zinc Caprylate C₁₆H₃₀O₄Zn 351.79 Industrial processes High thermal stability (m.p. 136°C)
Phenoxyethyl Caprylate C₁₆H₂₄O₃ 264.36 Cosmetics, sunscreens Non-greasy, UV filter solvent
Ethyl Caprylate C₁₀H₂₀O₂ 172.26 Food flavoring Volatile, fermentation-derived
Calcium Caprylate C₁₆H₃₀O₄Ca·H₂O 326.5 Nutritional supplements Calcium delivery

Research Findings and Functional Insights

  • Antimicrobial Activity: Sodium caprylate’s non-ionized form disrupts viral membranes, making it effective against lipid-enveloped viruses like HIV and HSV .
  • Flavor Enhancement : Ethyl caprylate is critical in cheese fermentation, with concentrations correlating with starter cultures (e.g., Lactobacillus helveticus B6) .
  • Cosmetic Performance: Phenoxyethyl caprylate’s low viscosity improves emulsion stability in sunscreens, while coco caprylate/caprate provides a lightweight alternative to traditional esters .
  • Nutritional Delivery : Calcium and magnesium caprylates are bioavailable sources of essential minerals, compliant with food safety regulations .

Q & A

What emerging research questions could leverage this compound’s mixed-mode properties for novel biotherapeutic applications?

  • Methodological Answer : Potential areas include:
  • Gene therapy vector purification : Optimize binding conditions for AAV capsids.
  • Bispecific antibody polishing : Study hydrophobicity-driven selectivity.
  • Continuous processing : Integrate with single-pass tangential flow filtration (SPTFF) systems. Hypothesis-driven DOE and scale-down models are critical for feasibility assessments .

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